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Compound of Interest

Compound Name: 1-(Allyloxy)-4-bromobenzene

Cat. No.: B1265795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(allyloxy)-4-bromobenzene, a key intermediate in organic synthesis. Due to the limited

availability of direct experimental spectra for this specific compound in public databases, this

guide presents predicted data based on the analysis of structurally similar compounds, namely

4-bromoanisole and allyl phenyl ether. The methodologies for obtaining such spectra are

detailed to assist researchers in their laboratory work.

Predicted Spectroscopic Data
The following tables summarize the anticipated nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 1-(allyloxy)-4-bromobenzene. These predictions

are derived from the known spectral characteristics of 4-bromoanisole and allyl phenyl ether,

which represent the two key structural motifs of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(allyloxy)-4-bromobenzene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.40 Doublet 2H Ar-H (ortho to Br)

~6.80 Doublet 2H Ar-H (ortho to O)

~6.05 Multiplet 1H -O-CH₂-CH=CH₂

~5.40 Multiplet 1H
-O-CH₂-CH=CH₂

(trans)

~5.25 Multiplet 1H -O-CH₂-CH=CH₂ (cis)

~4.50 Doublet 2H -O-CH₂-CH=CH₂

Predicted values are based on data from analogous compounds such as 4-bromoanisole and

allyl phenyl ether.[1][2][3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(allyloxy)-4-bromobenzene

Chemical Shift (δ, ppm) Assignment

~158 C-O (aromatic)

~132 C-Br (aromatic)

~133 -O-CH₂-CH=CH₂

~118 -O-CH₂-CH=CH₂

~116 C-H (aromatic, ortho to O)

~115 C-H (aromatic, ortho to Br)

~69 -O-CH₂-CH=CH₂

Predicted values are based on data from analogous compounds such as 4-bromoanisole and

allyl phenyl ether.[1][2][5][6]

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands for 1-(allyloxy)-4-bromobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium
=C-H stretch (alkene and

aromatic)

~2950-2850 Medium C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1590, 1480 Strong C=C stretch (aromatic ring)

~1240 Strong C-O-C stretch (asymmetric)

~1030 Strong C-O-C stretch (symmetric)

~1000 Strong C-Br stretch

~820 Strong
p-disubstituted benzene C-H

bend

Predicted values are based on data from analogous compounds such as 4-bromoanisole and

allyl phenyl ether.[1][5][7][8][9][10]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(allyloxy)-4-bromobenzene

m/z Relative Intensity Assignment

214/212 High
[M]⁺ (Molecular ion peak with

bromine isotopes)

173/171 Medium [M - C₃H₅]⁺

133 Medium [M - Br]⁺

93 High [C₆H₅O]⁺

41 High [C₃H₅]⁺
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The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is

expected for all bromine-containing fragments.[1][11][12]

Experimental Protocols
The following sections detail the standard procedures for acquiring NMR, IR, and MS spectra

for a compound like 1-(allyloxy)-4-bromobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of 1-(allyloxy)-4-bromobenzene for ¹H NMR and 20-50 mg

for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

acetone-d₆, or DMSO-d₆) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.
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Place the sample into the NMR magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate parameters (e.g., pulse sequence, number of

scans, spectral width, and relaxation delay). For ¹³C NMR, a larger number of scans will

be required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum to obtain a pure absorption lineshape.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to

assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the

absorption of infrared radiation.

Methodology (Thin Film Method for a Liquid Sample):

Sample Preparation:

Place a drop or two of liquid 1-(allyloxy)-4-bromobenzene onto a clean, dry salt plate

(e.g., NaCl or KBr).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1265795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place a second salt plate on top, gently pressing to create a thin liquid film between the

plates.

Instrument Setup and Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands (peaks) in the spectrum.

Correlate the wavenumbers (in cm⁻¹) of these bands to specific functional groups and

types of bonds within the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction:

Introduce a small amount of the sample into the ion source of the mass spectrometer. This

can be done via a direct insertion probe for a solid or liquid sample, or through a gas

chromatograph (GC-MS) for a volatile sample.

Ionization:

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the removal of an electron from the molecule, forming a positively charged

molecular ion (M⁺).
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Mass Analysis:

The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected by an electron multiplier or other suitable detector.

The detector generates a signal that is proportional to the abundance of each ion.

Data Analysis:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound. The

presence of bromine will result in a characteristic M+2 peak of nearly equal intensity to the

M peak.

Analyze the fragmentation pattern (the other peaks in the spectrum) to gain further

structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound such as 1-(allyloxy)-4-bromobenzene.
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Spectroscopic analysis workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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